1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid
Description
Classification and Nomenclature within Heterocyclic Chemistry
1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid belongs to the extensive class of organoheterocyclic compounds, specifically classified within the pyrrole derivatives subcategory. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as a 1-substituted pyrrole with a carboxylic acid functional group at the 2-position. The heterocyclic framework consists of a five-membered aromatic ring containing four carbon atoms and one nitrogen atom, characteristic of the pyrrole family. This compound represents a more complex derivative compared to the parent pyrrole structure, incorporating both halogen substitution and carboxylic acid functionality.
The structural classification places this compound within the broader category of nitrogen-containing heterocycles, which are fundamental building blocks in organic chemistry. The presence of the brominated benzyl substituent at the nitrogen position creates a unique substitution pattern that distinguishes it from other pyrrole carboxylic acids such as the simpler pyrrole-2-carboxylic acid. The bromine atom occupies the meta position on the benzyl ring, creating specific electronic and steric effects that influence the compound's reactivity and properties.
Table 1: Structural Classification of this compound
| Classification Level | Description |
|---|---|
| Kingdom | Organic compounds |
| Superclass | Organoheterocyclic compounds |
| Class | Pyrroles and derivatives |
| Subclass | Pyrrole carboxylic acids |
| Molecular Formula | C12H10BrNO2 |
| Chemical Abstracts Service Number | 1250955-48-6 |
| International Union of Pure and Applied Chemistry Name | This compound |
The nomenclature system reflects the compound's structural hierarchy, beginning with the pyrrole core and specifying the substitution pattern at both the nitrogen atom and the carbon framework. This systematic approach ensures precise identification and facilitates communication within the scientific community studying heterocyclic compounds.
Historical Development and Discovery
The historical development of pyrrole-based compounds traces back to the mid-19th century when pyrrole itself was first discovered in the 1850s as a component of an oily mixture formed during the strong heating of bones. This initial discovery laid the foundation for subsequent research into pyrrole derivatives and their synthetic applications. Pyrrole-2-carboxylic acid, the parent compound of the current derivative, was synthesized over a century ago and later identified as a compound of biological origin, particularly as a degradation product of sialic acids and as a derivative from the oxidation of hydroxyproline isomers.
The development of sophisticated synthetic methodologies throughout the 20th century enabled the preparation of increasingly complex pyrrole derivatives, including those with benzyl substitutions and halogen functionalities. The synthesis of benzyl-substituted pyrrole carboxylic acids became achievable through advanced organic synthesis techniques, particularly through the development of efficient alkylation and coupling reactions. The preparation of 1-benzyl-pyrrole-2-carboxylic acid derivatives demonstrated the feasibility of introducing bulky substituents at the nitrogen position while maintaining the carboxylic acid functionality.
The specific compound this compound represents a more recent development in this evolutionary trajectory, combining the established pyrrole carboxylic acid framework with halogenated benzyl substitution. This combination reflects modern synthetic chemistry's ability to create precisely substituted heterocyclic compounds for specific research applications. The incorporation of bromine atoms in organic molecules has become increasingly important in medicinal chemistry and materials science, driving the development of brominated pyrrole derivatives.
Table 2: Historical Timeline of Pyrrole Derivative Development
| Time Period | Development Milestone | Significance |
|---|---|---|
| 1850s | Discovery of pyrrole in bone distillation products | Foundation of pyrrole chemistry |
| Early 1900s | Synthesis of pyrrole-2-carboxylic acid | Establishment of carboxylated pyrroles |
| Mid-1900s | Identification of biological pyrrole derivatives | Recognition of biological relevance |
| Late 1900s | Development of benzyl-substituted pyrroles | Expansion of substitution patterns |
| Recent | Synthesis of halogenated benzyl derivatives | Modern complex derivative synthesis |
Significance in Pyrrole-Based Chemical Research
This compound occupies a significant position within contemporary pyrrole-based chemical research due to its unique structural features and potential applications. The compound serves as a valuable building block for synthetic organic chemistry, particularly in the development of more complex heterocyclic systems and potential pharmaceutical intermediates. Research into related pyrrole carboxylic acid derivatives has demonstrated their utility in various applications, including the development of compounds with biological activity.
The brominated benzyl substitution pattern provides specific advantages for further chemical modifications through various coupling reactions and substitution processes. The presence of the bromine atom enables palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This reactivity makes the compound particularly valuable as a synthetic intermediate in the preparation of libraries of related compounds for biological screening and materials applications.
Recent research has highlighted the importance of pyrrole derivatives in medicinal chemistry, particularly those containing halogen substituents and carboxylic acid functionalities. Studies of related compounds, such as various brominated pyrrole carboxylic acids, have revealed significant biological activities, including antimicrobial properties and interactions with specific biological targets. The structural similarity of this compound to these bioactive compounds suggests potential for similar applications.
Table 3: Research Applications of Brominated Pyrrole Carboxylic Acids
| Application Area | Related Compound | Molecular Weight (g/mol) | Research Focus |
|---|---|---|---|
| Antimicrobial Research | 4-(2-Amino-3-bromophenyl)-1H-pyrrole-2-carboxylic acid | 281.10 | Mycobacterium tuberculosis inhibition |
| Synthetic Chemistry | 5-(3-Bromophenyl)-1H-pyrrole-2-carboxylic acid | 266.09 | Building block synthesis |
| Pharmaceutical Development | This compound | 280.12 | Intermediate synthesis |
| Materials Science | 5-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | 280.12 | Polymer precursors |
The compound's significance extends to its potential role in understanding structure-activity relationships within the pyrrole carboxylic acid family. Comparative studies of different substitution patterns and their effects on biological activity have become increasingly important in drug discovery and development. The specific positioning of the bromine atom in the meta position of the benzyl group, combined with the carboxylic acid functionality, creates opportunities for investigating how subtle structural modifications influence biological and chemical properties.
Furthermore, the compound contributes to the broader understanding of heterocyclic chemistry principles, particularly regarding the effects of electron-withdrawing groups and bulky substituents on pyrrole reactivity. The benzyl substitution at the nitrogen atom significantly alters the electronic properties of the pyrrole ring compared to simpler derivatives, providing insights into the fundamental chemistry of nitrogen-containing heterocycles. This knowledge is essential for the rational design of new pyrrole-based compounds with tailored properties for specific applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZGBMXYBXWRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Pyrrole-2-carboxylic Acid Derivative
A key step is the cyclization of a precursor compound (denoted as formula g in patents) with formic mixed anhydrides or alkyl formates to form the pyrrole-2-carboxylic acid framework. This reaction is performed in the presence of a strong base capable of removing the α-hydrogen, such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, or sodium/potassium alcoholates (e.g., sodium methoxide, potassium ethoxide).
- Reaction conditions:
- Use of formic mixed anhydrides like formic anhydride, acetic formic anhydride, or formic benzoic anhydride.
- Addition of acid (trifluoroacetic acid or acetic acid) improves reaction yield.
- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are preferred.
Alkylation with 3-Bromobenzyl Halide
The nitrogen atom of the pyrrole ring is alkylated using a 3-bromobenzyl halide (typically bromide) under basic conditions. Bases such as 4-dimethylaminopyridine (DMAP), triethylamine, pyridine, or stronger bases like sodium or potassium carbonate are used to facilitate this nucleophilic substitution.
- Key points:
- The alkylation reaction is performed in polar aprotic solvents (DMF, THF, acetonitrile).
- Phase transfer catalysts (e.g., polyethylene glycol) may be employed to enhance nucleophilicity.
- Strong bases such as sodium metal or n-butyllithium can be used to generate alkoxides that improve reaction efficiency.
Hydrolysis and Deprotection
After alkylation, the ester or protected carboxylic acid groups are hydrolyzed to yield the free carboxylic acid. Hydrolysis is typically carried out using alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide under mild conditions.
- Hydrolysis conditions:
- Aqueous or mixed aqueous-organic solvents.
- Controlled temperature to prevent decomposition.
- Reaction monitoring to ensure complete conversion.
Catalytic Hydrogenation and Stereochemical Control
In some synthetic routes, catalytic hydrogenation is used to reduce double bonds in intermediates to obtain the desired stereochemistry. Catalysts such as palladium on carbon, platinum oxide, or Raney nickel are employed.
- Stereochemical considerations:
- Use of chiral catalysts can influence the configuration of the product.
- The process aims to avoid racemization and obtain cis-configured products where applicable.
- Reaction conditions are optimized to minimize side reactions.
Use of Protecting Groups
Protecting groups for nitrogen and carboxyl functionalities are commonly used to improve selectivity and yield. Examples include:
| Protecting Group Type | Examples | Purpose |
|---|---|---|
| Nitrogen protecting groups | tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), trifluoroacetyl | Prevents unwanted N-alkylation or side reactions |
| Carboxyl protecting groups | tert-butyl, benzyl, p-methoxybenzyl, p-nitrobenzyl | Protects acid functionality during intermediate steps |
These groups are removed under specific conditions after key transformations are complete.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Formic mixed anhydride (formic anhydride, acetic formic anhydride), strong base (LHMDS, LDA, NaH, NaOMe) | Acid addition (TFA or AcOH) improves yield |
| Alkylation | 3-Bromobenzyl bromide, base (DMAP, triethylamine, pyridine, K2CO3), solvent (DMF, THF, MeCN) | Phase transfer catalyst may be used |
| Hydrolysis | LiOH, NaOH, or KOH in aqueous or mixed solvents | Mild conditions to avoid decomposition |
| Catalytic Hydrogenation | Pd/C, PtO2, Raney Ni; optional chiral catalysts | Controls stereochemistry, avoids racemization |
| Protecting Group Handling | Boc, Cbz for N; tert-butyl, benzyl for carboxyl; removal by acid or hydrogenolysis | Enhances selectivity and yield |
Research Findings and Optimization Notes
- The use of strong bases capable of α-hydrogen abstraction is critical for efficient cyclization to form the pyrrole ring.
- Addition of acids such as trifluoroacetic acid during cyclization improves reaction yield by stabilizing intermediates.
- Alkylation efficiency depends on the choice of base and solvent; polar aprotic solvents with mild bases favor higher yields.
- Hydrolysis under controlled alkaline conditions prevents side reactions and ensures complete deprotection.
- Catalytic hydrogenation with chiral catalysts can selectively produce cis-configured products, which is important for biological activity.
- Protecting groups must be carefully chosen to balance stability during synthesis and ease of removal at the final stage.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted pyrrole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives such as alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent, particularly in the development of analgesics. Research indicates that derivatives of pyrrole compounds, including 1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid, can modulate neurotransmitter systems, specifically norepinephrine and serotonin receptors. These interactions suggest possible applications in treating pain and mood disorders by inhibiting the reuptake of these neurotransmitters .
Table 1: Pharmacological Activities
Cancer Research
This compound has been investigated for its anticancer properties. Studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cell lines, such as A375 (melanoma) and HCT-116 (colon cancer). The mechanism involves the activation of apoptotic pathways, leading to cell death and reduced viability .
Case Study: Apoptosis Induction
In a study evaluating the cytotoxic effects of pyrrole derivatives, it was found that treatment with this compound resulted in a significant decrease in cell survival index at concentrations ranging from 1.5 to 25 µM. The morphological changes observed included membrane blebbing and cell shrinkage, characteristic of apoptosis .
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique structure allows it to be utilized in synthesizing polymers and nanomaterials with specific electronic properties. Research into its incorporation into conductive polymers could lead to advancements in organic electronics and sensor technology.
Table 2: Material Applications
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The bromophenyl group enhances its binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences between 1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid and its analogs:
Key Observations:
- Steric Effects: The bromine atom introduces steric hindrance similar to chlorine but greater than methoxy or methyl groups, which may influence binding to enzymatic pockets .
- Solubility: Unlike carboxylated analogs (e.g., compound 7d in ), the bromobenzyl derivative likely exhibits lower aqueous solubility due to its hydrophobic aromatic substituent.
Biological Activity
1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer and antimicrobial properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a bromobenzyl group attached to a pyrrole ring, which is known for its diverse biological activities. The carboxylic acid functional group enhances the compound's solubility and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including A375 (melanoma) and HCT-116 (colon cancer) cells. The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by morphological changes characteristic of apoptosis, such as membrane blebbing and cell shrinkage .
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A375 | 9.4 |
| HCT-116 | 7.5 |
| L6 (healthy) | >25 |
The above table summarizes the inhibitory concentration values, indicating that the compound exhibits selective toxicity towards cancer cells while sparing healthy cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong activity .
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. Studies using fluorescence microscopy have confirmed that treatment with this compound leads to externalization of phosphatidylserine, an early marker of apoptosis, indicating its potential role as an apoptosis inducer .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects of various concentrations of this compound on A375 and HCT-116 cells over a period of 48 hours. The results indicated a significant reduction in cell viability correlated with increased concentrations, reinforcing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound was tested against clinical isolates, demonstrating significant antibacterial activity and minimal cytotoxicity towards human cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Bromobenzyl)-1H-pyrrole-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The Clauson-Kass pyrrole synthesis is a classical approach for constructing substituted pyrroles. For this compound, a modified protocol involves coupling 3-bromobenzyl bromide with a pre-functionalized pyrrole-2-carboxylic acid precursor. Key steps include:
- N-Alkylation : Reacting pyrrole-2-carboxylic acid with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of benzyl bromide) to minimize side products like over-alkylation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate the product in >85% yield .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
